4-Methoxy-3-(pyridin-2-yl)benzaldehyde
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Overview
Description
4-Methoxy-3-(pyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the 4-position and a pyridin-2-yl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyridin-2-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-bromopyridine.
Grignard Reaction: The 2-bromopyridine is first converted to the corresponding Grignard reagent by reacting it with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to 4-methoxybenzaldehyde, resulting in the formation of the desired product after workup and purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(pyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Methoxy-3-(pyridin-2-yl)benzoic acid.
Reduction: 4-Methoxy-3-(pyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(pyridin-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic materials for electronic and optoelectronic applications.
Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(pyridin-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and pyridin-2-yl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the pyridin-2-yl group, making it less versatile in certain applications.
3-(Pyridin-2-yl)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and binding properties.
4-Methoxy-3-(pyridin-3-yl)benzaldehyde: Similar structure but with the pyridinyl group at a different position, potentially altering its chemical behavior.
Uniqueness
4-Methoxy-3-(pyridin-2-yl)benzaldehyde is unique due to the presence of both the methoxy and pyridin-2-yl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-methoxy-3-pyridin-2-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-6-5-10(9-15)8-11(13)12-4-2-3-7-14-12/h2-9H,1H3 |
InChI Key |
OQMYZDMSLIKZRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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